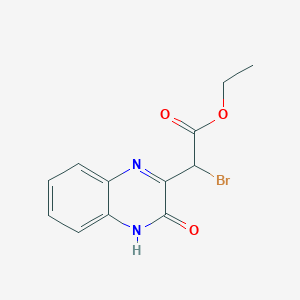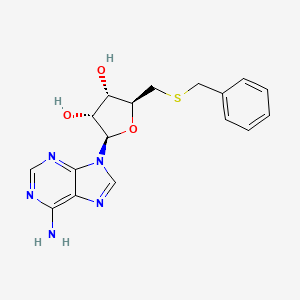![molecular formula C19H28N2O5 B12904858 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate CAS No. 825634-75-1](/img/structure/B12904858.png)
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furo[2,3-d]pyrimidinone core, which is a fused heterocyclic system containing both oxygen and nitrogen atoms.
Métodos De Preparación
The synthesis of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate typically involves a multi-step process. One common method is the one-pot condensation reaction, which involves the reaction of 2-amino furans with appropriate aldehydes and ketones under specific conditions . This method provides a mild and efficient route to obtain the desired furo[2,3-d]pyrimidinone derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furo[2,3-d]pyrimidinone core, leading to the formation of various substituted derivatives.
Cyclization: Intramolecular cyclization reactions can produce additional fused ring systems, enhancing the compound’s structural diversity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Its biological activity extends to antimicrobial and anti-inflammatory properties, which could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The furo[2,3-d]pyrimidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate include other furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones. These compounds share a similar fused heterocyclic core but differ in their substituents and functional groups. For instance:
2-Substituted furo[2,3-d]pyrimidinones: These compounds have different alkyl or aryl groups attached to the furo[2,3-d]pyrimidinone core, affecting their biological activity and chemical properties.
Pyrrolo[2,3-d]pyrimidinones: These compounds have a pyrrole ring fused to the pyrimidine core, offering a different set of reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Número CAS |
825634-75-1 |
|---|---|
Fórmula molecular |
C19H28N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[(6-octyl-2-oxofuro[2,3-d]pyrimidin-3-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C19H28N2O5/c1-3-4-5-6-7-8-9-17-12-16-13-21(19(23)20-18(16)26-17)14-24-10-11-25-15(2)22/h12-13H,3-11,14H2,1-2H3 |
Clave InChI |
LXLYIVAHBNPASP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


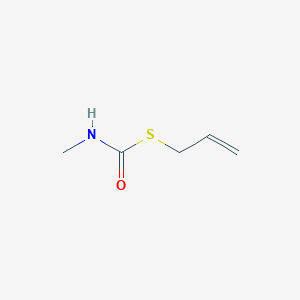
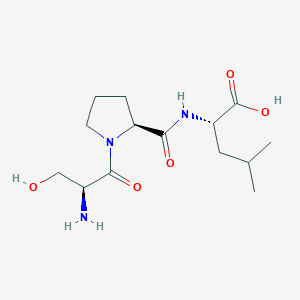
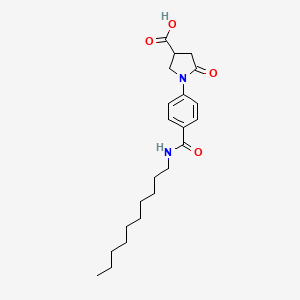
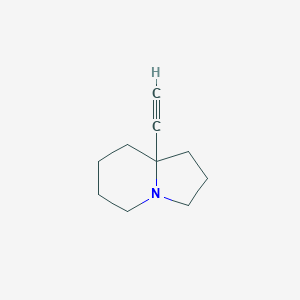

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

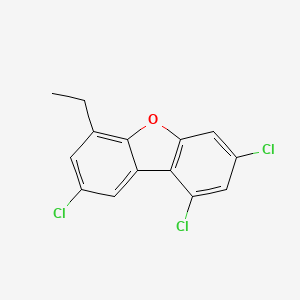
![2-[2-(Cyclohex-1-en-1-yl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B12904828.png)
![4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12904830.png)
